N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline
Overview
Description
N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, methoxy, and phosphorylmethyl groups attached to an aniline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline typically involves multiple steps, including the introduction of the dichloro and methoxy groups, followed by the attachment of the phosphorylmethyl group. Common synthetic routes may involve:
Halogenation: Introduction of chlorine atoms to the aromatic ring.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Phosphorylation: Attachment of the phosphorylmethyl group using a phosphorylating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the phosphorylmethyl group to a different functional group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar dichloro and phenyl groups but different core structure.
N-(3,5-dichlorophenyl)-N-methyl-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another related compound with a methyl group attached to the nitrogen atom.
Uniqueness
N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]-3-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28Cl2NO4P/c1-13(2)27-29(25,28-14(3)4)21(24-17-9-7-8-15(5)10-17)18-11-16(22)12-19(23)20(18)26-6/h7-14,21,24H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUXGDBQBXEKAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C2=C(C(=CC(=C2)Cl)Cl)OC)P(=O)(OC(C)C)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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